molecular formula C12H18O3 B1382064 1-(Diethoxymethoxy)-4-methylbenzene CAS No. 25604-53-9

1-(Diethoxymethoxy)-4-methylbenzene

Cat. No.: B1382064
CAS No.: 25604-53-9
M. Wt: 210.27 g/mol
InChI Key: SPSNQONPKHFHDO-UHFFFAOYSA-N
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Description

1-(Diethoxymethoxy)-4-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxymethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with diethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethoxy group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction. The reaction mixture is usually heated to moderate temperatures and maintained under controlled pressure to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler hydrocarbons or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical for substitution reactions.

Major Products:

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products can include alcohols or alkanes.

    Substitution: Products vary depending on the substituent introduced, such as halogenated benzenes or nitrobenzenes.

Scientific Research Applications

1-(Diethoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism by which 1-(Diethoxymethoxy)-4-methylbenzene exerts its effects depends on the specific reaction or application. In general, the diethoxymethoxy group can participate in various chemical interactions, such as hydrogen bonding or coordination with metal ions. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

  • 1-(Methoxymethoxy)-4-methylbenzene
  • 1-(Ethoxymethoxy)-4-methylbenzene
  • 1-(Diethoxymethoxy)-2-methylbenzene

Comparison: 1-(Diethoxymethoxy)-4-methylbenzene is unique due to the presence of two ethoxy groups, which can enhance its solubility and reactivity compared to similar compounds with fewer or different substituents. This makes it particularly useful in applications requiring specific solubility or reactivity profiles.

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-(diethoxymethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-13-12(14-5-2)15-11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNQONPKHFHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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